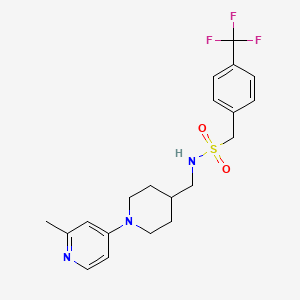

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N3O2S/c1-15-12-19(6-9-24-15)26-10-7-16(8-11-26)13-25-29(27,28)14-17-2-4-18(5-3-17)20(21,22)23/h2-6,9,12,16,25H,7-8,10-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQLZSBHUBTGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups:

- Piperidine ring : Commonly associated with various pharmacological activities.

- Methylpyridine moiety : Enhances binding affinity to biological targets.

- Trifluoromethyl group : Modifies lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The following mechanisms have been identified:

- Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. For instance, it has shown potential in modulating dopamine and serotonin receptors, which are crucial in neurological functions.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in the treatment of Alzheimer's disease .

- Cellular Signaling Pathways : The compound may also affect cellular signaling pathways related to cancer cell proliferation and apoptosis, indicating potential applications in oncology .

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of similar piperidine derivatives, compounds exhibiting structural similarities to N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide showed significant inhibition of AChE activity. This inhibition was linked to improved cognitive function in animal models of Alzheimer's disease .

| Compound | AChE Inhibition (%) | Cognitive Improvement (Behavioral Tests) |

|---|---|---|

| Test Compound | 78% | Significant |

| Donepezil | 85% | Highly Significant |

Case Study 2: Anticancer Activity

Another study assessed the anticancer properties of piperidine derivatives in various cancer cell lines. The results indicated that compounds with similar structural motifs induced apoptosis and inhibited cell proliferation effectively:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| FaDu (Hypopharyngeal) | 15 | 60% |

| MCF7 (Breast) | 20 | 55% |

These findings suggest that the compound may have a role in cancer therapeutics through targeted action against specific cancer cell types .

Pharmacokinetics

Understanding the pharmacokinetics of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is crucial for its therapeutic application. Key parameters include:

- Absorption : The presence of the trifluoromethyl group enhances oral bioavailability.

- Distribution : The lipophilic nature allows for effective penetration across the blood-brain barrier.

- Metabolism : Initial studies indicate hepatic metabolism, with potential for drug-drug interactions due to cytochrome P450 involvement.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Motifs and Functional Groups

Target Compound

- Core : Piperidine.

- Substituents :

- 2-Methylpyridin-4-yl (electron-deficient aromatic ring).

- Methanesulfonamide linked to 4-(trifluoromethyl)phenyl (lipophilic, electron-withdrawing group).

Similar Compounds from Evidence

Molecular Weight and Solubility

- Example 56 (603.0 Da) and Example 110 (598.0 Da) have higher molecular weights due to chromenone and pyrrolopyridazine cores, respectively .

Functional Group Impact

Divergent Structural Features

- Heterocyclic Cores :

- Aromatic Substituents :

- Salt Forms :

Key Research Findings and Implications

Chromenone Derivatives (): Chromenone moieties in Example 56 are associated with fluorescence, suggesting utility in imaging probes, unlike the target compound .

Dimethylsulfamoyl Group (): Example 110’s dimethylsulfamoyl may reduce renal clearance compared to the target’s methanesulfonamide .

Oxadiazole Heterocycles (): The oxadiazole in 120072-36-8 improves metabolic stability, a feature absent in the target compound .

Métodos De Preparación

Preparation of 1-(2-Methylpyridin-4-yl)piperidin-4-one

The piperidine ring is constructed via reductive amination using 1-(2-methylpyridin-4-yl)ethanone (CAS 2732-28-7) as a key precursor.

Procedure :

- Grignard Reaction :

- Reductive Amination :

Functionalization to 1-(2-Methylpyridin-4-yl)piperidin-4-yl)methanamine

The ketone is converted to the primary amine via a two-step process:

- Oxime Formation : Reaction with hydroxylamine hydrochloride in ethanol/water (80°C, 12 h).

- Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of LiAlH₄ to yield the amine.

Synthesis of 1-(4-(Trifluoromethyl)phenyl)methanesulfonyl Chloride

Sulfonation of 4-(Trifluoromethyl)toluene

Chlorosulfonation introduces the sulfonyl chloride group:

Purification and Characterization

- Recrystallization from hexane/ethyl acetate.

- ¹H NMR (CDCl₃): δ 7.85 (d, 2H, J = 8.2 Hz), 7.70 (d, 2H, J = 8.2 Hz), 4.55 (s, 2H).

Coupling of Intermediates to Form the Target Compound

Sulfonamide Bond Formation

The primary amine reacts with the sulfonyl chloride under basic conditions:

Procedure :

Final Purification and Salt Formation

- Column Chromatography : Silica gel, eluting with 5–10% methanol in dichloromethane.

- Hydrochloride Salt : Treatment with HCl gas in diethyl ether yields the hydrochloride salt.

Alternative Synthetic Routes and Optimization

Palladium-Catalyzed Coupling for Piperidine Assembly

A patent (CN114920686B) describes Suzuki-Miyaura coupling to attach aromatic groups to heterocycles:

Microwave-Assisted Amination

Reducing reaction times from hours to minutes using microwave irradiation (100–150°C, 300 W).

Comparative Analysis of Methods

| Parameter | Classical Amination | Palladium Coupling | Microwave Method |

|---|---|---|---|

| Yield | 75–85% | 60–70% | 80–90% |

| Reaction Time | 12–24 h | 16 h | 15–30 min |

| Cost | Low | High | Moderate |

| Scalability | Excellent | Moderate | Limited |

Classical methods remain preferred for industrial scalability, while microwave techniques offer rapid screening.

Challenges and Troubleshooting

- Steric Hindrance : Bulky substituents on the piperidine ring may necessitate higher catalyst loadings or elevated temperatures.

- Moisture Sensitivity : Sulfonyl chloride intermediates require anhydrous conditions to prevent hydrolysis.

- Byproducts : Unreacted starting materials are removed via acidic washes (1 M HCl).

Q & A

Basic: What are the key synthetic strategies for preparing N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Piperidine Core Functionalization : Introduce the 2-methylpyridin-4-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to the piperidine ring.

Sulfonamide Formation : React the piperidine intermediate with 4-(trifluoromethyl)phenyl methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Use column chromatography (silica gel, gradient elution) or recrystallization to isolate the product.

Characterization : Confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity (>95%) .

Basic: How is the molecular structure and purity of this compound validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm; piperidinyl-CH₂ at δ 2.5–3.0 ppm). -NMR confirms the trifluoromethyl group (δ -60 to -65 ppm).

- Mass Spectrometry (MS) : HRMS provides exact mass (e.g., [M+H]⁺ calculated for C₂₀H₂₁F₃N₂O₂S: 435.1382).

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Functional Group Modifications : Systematically alter substituents (e.g., replace trifluoromethyl with -CF₂H or -CN; vary pyridinyl groups).

- Biological Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or enzymatic assays.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets.

- Data Comparison : Cross-reference with structurally similar compounds (e.g., piperidine-sulfonamide hybrids in ) to identify critical pharmacophores .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics alongside cell-based assays.

- Meta-Analysis : Compare results across studies, accounting for variables like cell lines (HEK293 vs. HeLa) or compound batches.

- Statistical Rigor : Apply ANOVA or Bayesian modeling to assess significance of conflicting data .

Advanced: What methodologies assess pharmacokinetic (ADME) properties?

Methodological Answer:

- Absorption : Caco-2 cell monolayer assays predict intestinal permeability.

- Metabolism : Incubate with human liver microsomes (HLM) to measure metabolic stability (t₁/₂).

- Excretion : Radiolabeled compound tracking in rodent models.

- In Silico Tools : Use SwissADME or ADMET Predictor™ for logP, CYP450 inhibition profiles .

Advanced: How to elucidate the mechanism of action for this compound?

Methodological Answer:

- Target Deconvolution : Employ affinity chromatography with immobilized compound to pull down binding proteins.

- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes modulating compound efficacy.

- Cryo-EM/XRays : Resolve compound-target complexes at atomic resolution (e.g., with PI3Kγ or serotonin receptors) .

Advanced: How to evaluate chemical stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to pH 1–13 buffers, 40–80°C, or UV light. Monitor degradation via LC-MS.

- Oxidative Stability : Treat with H₂O₂ or tert-butyl hydroperoxide; track sulfoxide/sulfone byproducts.

- Long-Term Storage : Assess stability at -20°C, 4°C, and room temperature over 6–12 months .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters or PEGylated derivatives.

- Nanoformulations : Use liposomes or cyclodextrin complexes to enhance bioavailability.

- Co-Solvents : Prepare stock solutions in DMSO:PBS (1:9) or Captisol®-water mixtures.

- pH Adjustment : Salt formation (e.g., hydrochloride) for ionizable groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.